molecular formula C49H51N13O8S6 B1238668 Thiocillin

Thiocillin

Cat. No. B1238668
M. Wt: 1142.4 g/mol
InChI Key: IXZWXEVFYZMXCG-ZRBNMRFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocillin is an azamacrocycle and a lactam.

Scientific Research Applications

Generation and Variants of Thiocillin

  • In vivo Gene Manipulation : Thiocillin, a natural-product antibiotic, has been generated in novel variants through in vivo manipulation of the gene responsible for its precursor peptide. This method allowed for the exploration of structure-activity relationships in antibiotic activity (Acker, Bowers, & Walsh, 2009).

Posttranslational Modifications

  • Complex Modification Process : Thiocillin is the product of a highly complex posttranslational modification process, which involves 13 modifications on a 14-residue peptide. This makes thiocillin one of the most extensively modified peptides known (Wieland Brown, Acker, Clardy, Walsh, & Fischbach, 2009).

Synthesis and Biosynthesis

  • Chemoenzymatic Synthesis : A chemoenzymatic route has been developed for the synthesis of thiocillins, showcasing the enzymatic catalysis of a formal [4 + 2] cycloaddition as a key step in their biosynthesis (Wever, Bogart, Baccile, Chan, & Schroeder, 2015).

Structure-Activity Relationship

Antibiotic Biosynthesis

  • Thiazolyl Peptide Antibiotics : Thiocillins are part of a broader class of thiazolyl peptide antibiotics. Their biosynthesis involves a series of post-translational modifications, leading to the formation of a macrocyclic scaffold essential for their activity (Walsh, Acker, & Bowers, 2010).

Antibiotic Discovery and Isolation

  • Early Discovery : Thiocillins I, II, and III were initially isolated from cultures of various Bacillus species, with an emphasis on their solubility and unique ultraviolet absorption characteristics (Shoji, Hinoo, Wakisaka, Koizumi, & Mayama, 1976).

Mechanism of Action and Uptake

  • Utilization by Pseudomonas aeruginosa : Thiocillin exploits the ferrioxamine receptor of Pseudomonas aeruginosa for uptake, demonstrating its potential as an antipseudomonal antibiotic (Chan & Burrows, 2020).

Recombinant Thiopeptides

Genetic Interception and Characterization

  • Thiopeptide Cyclization Precursors : Research on the genetic disruption of the thiocillin biosynthetic pathway has allowed for the isolation and characterization of acyclic precursors to the thiocillin pyridine ring (Bowers, Walsh, & Acker, 2010).

properties

Molecular Formula

C49H51N13O8S6

Molecular Weight

1142.4 g/mol

IUPAC Name

2-[2-[(12S,19R,26Z,29S)-26-ethylidene-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-12,19-di(propan-2-yl)-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1

InChI Key

IXZWXEVFYZMXCG-ZRBNMRFGSA-N

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C)C(C)C

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C

synonyms

thiocillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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